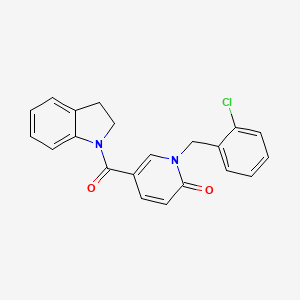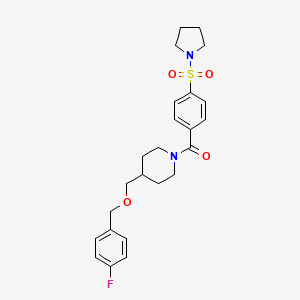![molecular formula C25H27N5O3S B2635393 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 1326926-92-4](/img/structure/B2635393.png)
2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazolopyrimidine, which is a class of compounds that have been studied for their potential biological activities . The compound also contains a sulfanyl group and an acetamide group, which could potentially affect its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a pyrazolopyrimidine core, with an ethyl and a methyl group on one of the nitrogen atoms of the pyrazole ring, a phenylethyl group on the 6-position of the pyrimidine ring, a sulfanyl group on the 5-position of the pyrimidine ring, and a 3-methoxyphenylacetamide group attached to the sulfanyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the various functional groups present in its structure. The pyrazolopyrimidine core could potentially undergo reactions at the nitrogen atoms or at the carbonyl group. The sulfanyl group could potentially undergo oxidation or substitution reactions. The acetamide group could potentially undergo hydrolysis or other reactions involving the carbonyl group or the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the various functional groups present in its structure. For example, the presence of the sulfanyl group could potentially make the compound more polar and increase its solubility in polar solvents. The presence of the acetamide group could potentially increase the compound’s boiling point and melting point .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally related to 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide have been studied for their potential anticancer properties. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide exhibited notable cytotoxic activity against a variety of cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, indicating a potential avenue for the development of new anticancer agents (Al-Sanea et al., 2020). Similarly, other derivatives demonstrated potent anticancer activity comparable to that of doxorubicin on human cancer cell lines like the human breast adenocarcinoma cell line (MCF-7), cervical carcinoma cell line (HeLa), and colonic carcinoma cell line (HCT-116), further confirming the therapeutic potential of this chemical class in oncology research (Hafez & El-Gazzar, 2017).
Antioxidant Properties
Additionally, pyrazole-acetamide derivatives were synthesized and evaluated for their antioxidant activities, revealing that these compounds and their coordination complexes possess significant antioxidant properties. This suggests a possible role for these derivatives in oxidative stress-related conditions or diseases (Chkirate et al., 2019).
Antimicrobial and Antifungal Properties
Compounds related to this compound have also been evaluated for their antimicrobial and antifungal activities. For example, certain derivatives showed excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, suggesting potential applications in the development of new antimicrobial and antifungal agents (Youssef et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could involve studying its biological activity in more detail, optimizing its structure for better activity or selectivity, or studying its pharmacokinetics and toxicity .
Eigenschaften
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3S/c1-4-30-23-22(17(2)28-30)27-25(29(24(23)32)14-13-18-9-6-5-7-10-18)34-16-21(31)26-19-11-8-12-20(15-19)33-3/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYMWDHAOZETBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
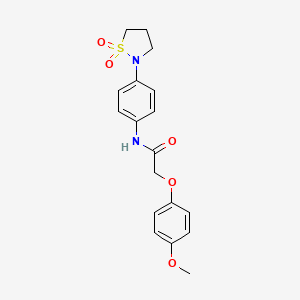
![1-[3-(4-Ethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2635312.png)
![ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2635313.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide](/img/structure/B2635316.png)
![Methyl 3-{[2-({2-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2635317.png)
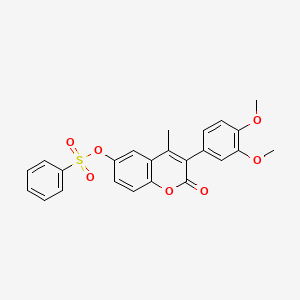
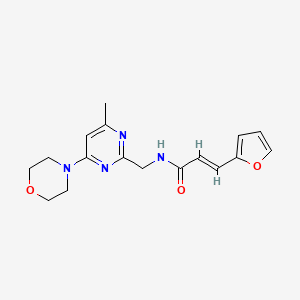
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2635324.png)
![8-chloro-2-(1-methyl-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2635325.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2635326.png)
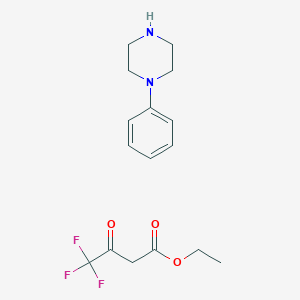
![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)
